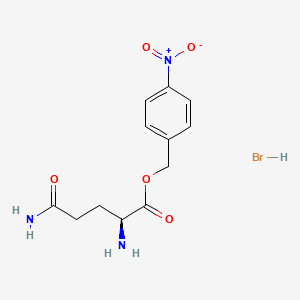

(S)-alpha-Methyl-4-bromophenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

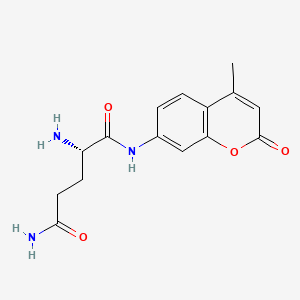

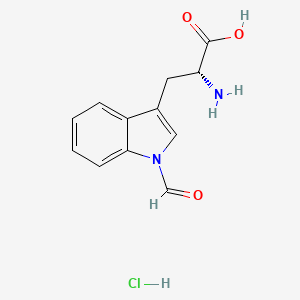

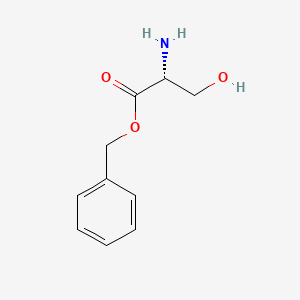

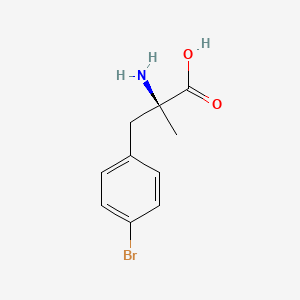

(S)-alpha-Methyl-4-bromophenylalanine (SαM4BP) is a synthetic amino acid that has been used in a variety of scientific research applications. It is a relatively new compound that has only recently been studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

Neurochemical Research

(S)-alpha-Methyl-4-bromophenylalanine has been utilized in the study of the brain's serotonergic system. Research utilizing alpha-Methyl-L-tryptophan (alpha-MTrp), a similar analog, suggests its effectiveness in tracing serotonin (5-HT) synthesis rates within the brain. This approach provides insights into the normal control of 5-HT synthesis and its alteration by drugs, offering a method to investigate healthy humans and patients with neuropsychiatric disorders through positron emission tomography and autoradiographic measurements in laboratory animals (Diksic & Young, 2001).

Metabolic Pathway Insights

Research into metabolic disorders such as PKU has benefited from the use of analogs like (S)-alpha-Methyl-4-bromophenylalanine. These studies have led to the development of models that mimic PKU for understanding its pathogenesis and treatment. The combined administration of phenylalanine (phe) and p-chlorophenylalanine (PCPA) in models has laid the groundwork for future research into PKU's biochemical pathophysiology and potential treatments, highlighting the critical role of large neutral amino acids in PKU therapy (Vorhees, Butcher, & Berry, 1981).

Proteostasis and Disease

The compound has also found application in studies related to proteostasis and the unfolded protein response (UPR), areas critical to understanding various diseases and developing therapeutic agents. For instance, the role of methylglyoxal and glyoxalases in metabolic networks has been examined, shedding light on energy production, free radical generation, and cell killing. This research has implications for understanding the action of methylglyoxal on biological macromolecules like DNA, RNA, and proteins, and its potential role in diseases, thereby providing a basis for exploring therapeutic interventions (Kalapos, 1999).

Development of Sensors and Biosensors

The development of sensors and biosensors for detecting amino acids showcases the application of (S)-alpha-Methyl-4-bromophenylalanine in creating sensitive materials for electrochemical detection. Such advancements are vital in quality control of medicines and monitoring diseases associated with amino acids, demonstrating the interdisciplinary character of current research in chemistry, biochemistry, and bio-pharma-medicine (Dinu & Apetrei, 2022).

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-bromophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGRPUVDOKWERK-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)Br)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659663 |

Source

|

| Record name | 4-Bromo-alpha-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-alpha-Methyl-4-bromophenylalanine | |

CAS RN |

747397-27-9 |

Source

|

| Record name | 4-Bromo-alpha-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.